molecular formula C21H18N4OS B2811722 3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone CAS No. 861210-48-2

3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone

Cat. No.: B2811722
CAS No.: 861210-48-2
M. Wt: 374.46
InChI Key: FBELDUCGEZFDNJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-YL]phenyl)-2-azetanone is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-thienyl substituent at position 3 of the pyrimidine core and a phenyl-azetanone moiety at position 5. This compound is structurally optimized for applications in medicinal chemistry, particularly as an intermediate or bioactive agent in drug discovery .

Properties

IUPAC Name

3,3-dimethyl-1-[3-(3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-21(2)13-24(20(21)26)15-6-3-5-14(11-15)17-8-9-22-19-16(12-23-25(17)19)18-7-4-10-27-18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBELDUCGEZFDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=CC(=C2)C3=CC=NC4=C(C=NN34)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone typically involves the cyclocondensation of aminopyrazoles with biselectrophilic compounds. The structural motif combines a pyrazolo[1,5-a]pyrimidine core with a thienyl group, which enhances its biological activity. The compound's molecular formula is C19H20N4OS, and it has a molecular weight of approximately 356.45 g/mol.

Antitumor Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound's structure allows for interactions with various biological targets, potentially inhibiting cancer cell proliferation. A study published in Molecules discusses the anticancer potential of pyrazolo[1,5-a]pyrimidines and highlights their ability to act as selective protein inhibitors and their role in drug discovery efforts aimed at developing new cancer therapies .

Enzymatic Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes play a pivotal role. Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can serve as effective enzyme inhibitors, which may contribute to their medicinal properties.

Case Study 1: Anticancer Activity

In a notable study, researchers synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines. Among these derivatives, this compound demonstrated potent cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of specific signaling pathways.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The results indicated that this compound reduced oxidative stress markers and improved neuronal survival rates in vitro. This suggests potential applications in treating conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • 2-Thienyl (target compound) offers heteroaromaticity and sulfur-mediated interactions, contrasting with the 4-fluorophenyl group’s role in enhancing anti-mycobacterial potency .
  • Trifluoromethyl groups (e.g., MK85) improve blood-brain barrier penetration due to lipophilicity , whereas sulfonyl substituents (e.g., ) enhance aqueous solubility .

Substituent Effects at Position 7

Compound Name Position 7 Substituent Key Properties/Activities Reference(s)
Target Compound 3,3-Dimethyl-2-azetanone β-Lactam rigidity; potential protease inhibition
7-Amine derivatives (e.g., compounds 22–44) N-(Pyridin-2-ylmethyl)amine Anti-mycobacterial activity (IC₅₀ < 50 nM)
7-Trifluoromethyl derivatives CF₃ Enhanced metabolic stability
Pir-8-10 (7p) 2-(Aminoethoxy)ethanol Improved water solubility

Key Insights :

  • The azetanone group in the target compound introduces strain and hydrogen-bonding capacity, contrasting with amine derivatives’ flexibility and protonation-dependent solubility .
  • Trifluoromethyl substituents (e.g., ) reduce oxidative metabolism, extending half-life .

Key Insights :

  • The target compound’s azetanone moiety may reduce LogP compared to MK85’s trifluoromethyl groups, balancing lipophilicity and solubility .
  • Anti-mycobacterial derivatives prioritize amine or fluorophenyl groups for target engagement , whereas the target compound’s thienyl-azetanone combination suggests broader kinase or protease applications.

Research Findings and Implications

Azetanone vs. Amine: The β-lactam ring’s rigidity may enhance binding specificity but reduce synthetic accessibility compared to amine derivatives .

Synthetic Challenges : Thienyl-containing pyrazolo[1,5-a]pyrimidines require palladium-catalyzed cross-coupling steps, as seen in zaleplon intermediate synthesis , whereas fluorophenyl derivatives are more straightforward to functionalize .

Biological Activity

3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone, with the CAS number 861210-48-2, is a complex heterocyclic compound that incorporates a thienyl group and a pyrazolo[1,5-a]pyrimidine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C21H18N4OSC_{21}H_{18}N_{4}OS, with a molar mass of 374.46 g/mol. Its predicted density is approximately 1.36 g/cm³, and it has a pKa value of -0.31, indicating its acidic nature in solution .

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, with many compounds exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral properties . The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidines possess significant antimicrobial properties. In one study, novel derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC) against several bacterial strains. The results indicated that certain derivatives exhibited potent antimicrobial activity comparable to established antibiotics .

Study 1: Synthesis and Biological Evaluation

A comprehensive study focused on synthesizing novel pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles. The synthesized compounds were evaluated for their antimicrobial activity and RNA polymerase inhibitory effects. The most active compounds were identified through molecular docking studies that correlated well with their in vitro efficacy .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationships of various pyrazolo derivatives revealed that modifications at specific positions significantly influenced their biological activity. The presence of thienyl groups in particular enhanced the anticancer properties of the compounds tested .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntimicrobial32
Compound BAnticancerIC50 = 50
Compound CRNA Polymerase InhibitorIC50 = 20

Q & A

Q. Critical Parameters :

  • Solvent Selection : Ethanol or pyridine for improved solubility and reaction efficiency .
  • Temperature : Reflux (e.g., 80–110°C) to accelerate cyclization .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions .

Q. Table 1. Representative Reaction Conditions for Analogous Compounds

StepSolventTemp. (°C)Time (h)Yield (%)Purity MethodReference
Pyrazolo Core FormationPyridine110570Crystallization
Thienyl CouplingDMF1001265HPLC
Azetanone AttachmentTHF60858NMR, MS

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Answer:
A combination of techniques ensures accurate structural validation:

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (mean C–C = 0.004 Å) and torsion angles, critical for confirming regioselectivity .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for pyrazolo-pyrimidine and thienyl groups) .
    • ¹³C NMR : Confirms carbonyl (δ ~200 ppm) and quaternary carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₂N₄O₂S: calculated 430.14, observed 430.13) .

Q. Example Workflow :

X-ray crystallography for absolute configuration .

2D NMR (COSY, HSQC) for connectivity .

HRMS for molecular formula verification .

Advanced: How can researchers address low regioselectivity during pyrazolo[1,5-a]pyrimidine core synthesis?

Answer:
Regioselectivity challenges arise from competing cyclization pathways. Mitigation strategies include:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at position 7 direct cyclization to the desired position .
  • Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
  • Temperature Gradients : Slow heating (2°C/min) reduces kinetic byproducts .

Case Study :
In a pyrazolo[1,5-a]pyrimidine derivative, introducing -CF₃ at position 7 improved regioselectivity from 55% to 85% .

Advanced: What methodologies are used to analyze contradictory bioactivity data across studies?

Answer:
Contradictions often stem from assay variability or structural analogs. Resolution strategies:

  • Standardized Assays : Use WHO-recommended protocols for consistency (e.g., anti-trypanosomal assays) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., thienyl vs. phenyl groups) .
  • Statistical Validation : Apply ANOVA to assess batch-to-batch variability (p < 0.05) .

Example :
A study reported IC₅₀ = 2.1 µM (anti-inflammatory) vs. 8.3 µM (contradictory study). SAR analysis revealed the discrepancy arose from a methoxy group substitution at position 4 .

Basic: What biological activities are reported for structurally similar pyrazolo[1,5-a]pyrimidines?

Answer:
Key activities include:

  • Antimicrobial : MIC = 4 µg/mL against Trypanosoma brucei via kinase inhibition .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ = 1.8 µM) .
  • Anticancer : Apoptosis induction in HeLa cells (IC₅₀ = 12 µM) .

Q. Table 2. Bioactivity Data for Analogous Compounds

Compound ModificationTarget ActivityIC₅₀ / MICReference
3-(4-Fluorophenyl) substitutionAntitrypanosomal2.1 µM
7-Trifluoromethyl groupCOX-2 Inhibition1.8 µM
2-Azetanone derivativeCytotoxicity (HeLa)12 µM

Advanced: How to optimize solubility for in vivo pharmacokinetic studies?

Answer:
Poor solubility is common due to hydrophobic substituents. Solutions include:

  • Prodrug Design : Introduce phosphate esters at the azetanone moiety .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) .
  • Co-Solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for ≥5 mg/mL solubility .

Example :
A prodrug derivative increased aqueous solubility from 0.3 mg/mL to 8.2 mg/mL .

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